molecular formula C11H13NO4 B11677783 3-[(Propoxycarbonyl)amino]benzoic acid

3-[(Propoxycarbonyl)amino]benzoic acid

Cat. No.: B11677783
M. Wt: 223.22 g/mol
InChI Key: MOJJJANIBGZDGJ-UHFFFAOYSA-N
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Description

3-[(Propoxycarbonyl)amino]benzoic acid: is an organic compound with a molecular structure that includes a benzene ring substituted with an amino group and a propoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Propoxycarbonyl)amino]benzoic acid typically involves the reaction of 3-aminobenzoic acid with propyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-[(Propoxycarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Chemistry: In chemistry, 3-[(Propoxycarbonyl)amino]benzoic acid is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its derivatives may serve as probes or inhibitors in biochemical assays.

Medicine: In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore their use in drug development and treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-[(Propoxycarbonyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    3-Aminobenzoic acid: This compound is structurally similar but lacks the propoxycarbonyl group.

    4-Aminobenzoic acid: Another similar compound, differing in the position of the amino group on the benzene ring.

Uniqueness: The presence of the propoxycarbonyl group in 3-[(Propoxycarbonyl)amino]benzoic acid imparts unique chemical properties, such as increased hydrophobicity and reactivity, distinguishing it from other aminobenzoic acids. This makes it particularly valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

3-(propoxycarbonylamino)benzoic acid

InChI

InChI=1S/C11H13NO4/c1-2-6-16-11(15)12-9-5-3-4-8(7-9)10(13)14/h3-5,7H,2,6H2,1H3,(H,12,15)(H,13,14)

InChI Key

MOJJJANIBGZDGJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CC(=C1)C(=O)O

Origin of Product

United States

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